2-Amino-3-(m-tolyl)propanamide
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Overview
Description
2-Amino-3-(m-tolyl)propanamide is an organic compound with the molecular formula C10H14N2O It is a derivative of phenylalanine and is characterized by the presence of an amino group, a tolyl group, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(m-tolyl)propanamide can be achieved through several methods. One common approach involves the reaction of m-toluidine with acrylonitrile, followed by hydrogenation and subsequent amidation. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, such as m-toluidine and acrylonitrile, are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(m-tolyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Amino-3-(m-tolyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(m-tolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. Its unique structure allows it to bind to active sites of enzymes, altering their function and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(p-tolyl)propanamide: Similar structure but with a para-substituted tolyl group.
2-Amino-3-(o-tolyl)propanamide: Similar structure but with an ortho-substituted tolyl group.
2-Amino-3-phenylpropanamide: Lacks the methyl group on the aromatic ring.
Uniqueness
2-Amino-3-(m-tolyl)propanamide is unique due to its meta-substituted tolyl group, which can influence its chemical reactivity and interaction with biological targets
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-amino-3-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13) |
InChI Key |
LAKIDHKLVIBUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)N)N |
Origin of Product |
United States |
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